2-[(1-Methylpyrrolidin-2-yl)methoxy]-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-[(1-Methylpyrrolidin-2-yl)methoxy]-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a methoxy group linked to a methylpyrrolidine moiety
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been reported to have a wide range of biological activities . They have been tested as inhibitors of poly(ADP-ribose) polymerase-1 and -2 (PARP-1,-2), enzymes involved in the DNA damage repair process .
Mode of Action
The pyrrolidine ring’s stereogenicity can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological pathways due to their broad target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different spatial orientation of substituents can lead to a different biological profile of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Methylpyrrolidin-2-yl)methoxy]-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amidines and β-dicarbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.
Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol or a methoxide salt.
Coupling with Methylpyrrolidine: The final step involves coupling the methoxy-substituted pyrimidine with 1-methylpyrrolidine through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethyl group, potentially yielding partially or fully reduced products.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the methoxy and trifluoromethyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Reduced pyrimidine or trifluoromethyl groups.
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-Methylpyrrolidin-2-yl)methoxy]-4-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds like 1-methylpyrrolidin-3-yl acetate and 1-methylpyrrolidin-2-one share structural similarities with the pyrrolidine moiety.
Trifluoromethyl Pyrimidines: Compounds such as 4-(trifluoromethyl)pyrimidine and 2-methoxy-4-(trifluoromethyl)pyrimidine are structurally related due to the presence of the trifluoromethyl group.
Uniqueness: 2-[(1-Methylpyrrolidin-2-yl)methoxy]-4-(trifluoromethyl)pyrimidine is unique due to the combination of its trifluoromethyl group, methoxy linkage, and pyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(1-methylpyrrolidin-2-yl)methoxy]-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c1-17-6-2-3-8(17)7-18-10-15-5-4-9(16-10)11(12,13)14/h4-5,8H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSKLILCKCWFCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=NC=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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